2,5-Dibromoisonicotinic acid
CAS No.: 942473-59-8
Cat. No.: VC2307071
Molecular Formula: C6H3Br2NO2
Molecular Weight: 280.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942473-59-8 |
---|---|
Molecular Formula | C6H3Br2NO2 |
Molecular Weight | 280.9 g/mol |
IUPAC Name | 2,5-dibromopyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) |
Standard InChI Key | CLIZDLYBXIPXCR-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1Br)Br)C(=O)O |
Canonical SMILES | C1=C(C(=CN=C1Br)Br)C(=O)O |
Introduction
Chemical Identity and Structure
2,5-Dibromoisonicotinic acid is a dibrominated derivative of isonicotinic acid (pyridine-4-carboxylic acid) with bromine atoms at positions 2 and 5 of the pyridine ring. The carboxylic acid group is positioned at carbon-4, making it an isonicotinic acid derivative.
Basic Identifiers
Parameter | Value |
---|---|
Chemical Name | 2,5-Dibromoisonicotinic acid |
Molecular Formula | C₆H₃Br₂NO₂ |
Molecular Weight | 280.9 g/mol |
CAS Registry Number | 942473-59-8 |
European Community (EC) Number | 675-595-9 |
Creation Date (PubChem) | 2009-05-28 |
Last Modified (PubChem) | 2025-04-05 |
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and commercial catalogs:
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2,5-Dibromopyridine-4-carboxylic acid
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2,5-Dibromo-isonicotinicacid
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4-Pyridinecarboxylic acid, 2,5-dibromo-
Physical and Chemical Properties
2,5-Dibromoisonicotinic acid possesses distinct physical and chemical characteristics that influence its behavior in chemical reactions and determine its applications.
Property | Value |
---|---|
Melting Point | 184 °C |
Boiling Point | 367.1 °C at 760 mmHg |
Density | 2.202 g/cm³ |
Refractive Index | 1.652 |
Flash Point | 367.1 °C |
LogP | 2.30480 |
pKa | 1.73±0.10 (Predicted) |
These values provide reasonable approximations for 2,5-dibromoisonicotinic acid given the structural similarities.
Chemical Properties
As a dihalogenated heterocyclic carboxylic acid, 2,5-dibromoisonicotinic acid exhibits several important chemical properties:
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Acidity: The compound contains a carboxylic acid group, making it acidic in nature.
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Electrophilic Sites: The presence of two bromine atoms creates potential sites for nucleophilic substitution reactions.
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Reactivity: The bromine atoms are particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.
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Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding, affecting its solubility and crystal structure.
Applications and Uses
2,5-Dibromoisonicotinic acid serves multiple purposes in chemical research and pharmaceutical development.
Pharmaceutical Intermediates
The compound is primarily utilized as an intermediate in pharmaceutical synthesis. Brominated heterocycles like 2,5-dibromoisonicotinic acid serve as versatile building blocks for constructing more complex molecular structures with potential biological activities.
Organic Synthesis
The strategic positioning of the bromine atoms makes this compound valuable in organic synthesis:
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Cross-Coupling Reactions: The bromine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) to form carbon-carbon bonds.
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Functional Group Modification: Selective functionalization at the bromine positions allows for systematic modification of the pyridine core.
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Heterocyclic Chemistry: The compound can serve as a starting material for constructing more complex heterocyclic systems.
Hazard Statement | Description | Warning Category |
---|---|---|
H302 (33.3%) | Harmful if swallowed | Warning Acute toxicity, oral |
H315 (100%) | Causes skin irritation | Warning Skin corrosion/irritation |
H319 (100%) | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H335 (100%) | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
The percentages in parentheses indicate the notification ratio from companies that provide hazard codes.
Related Compounds
2,5-Dibromoisonicotinic acid belongs to a family of halogenated pyridine carboxylic acids with various substitution patterns.
Parent and Derivative Compounds
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
Isonicotinic acid | 55-22-1 | C₆H₅NO₂ | Parent compound without bromine atoms |
2-Bromoisonicotinic acid | 66572-56-3 | C₆H₄BrNO₂ | Contains only one bromine atom at position 2 |
5-Bromonicotinic acid | 20826-04-4 | C₆H₄BrNO₂ | Carboxyl group at position 3 instead of 4 |
2,6-Dibromoisonicotinic acid | 2016-99-1 | C₆H₃Br₂NO₂ | Bromine atoms at positions 2 and 6 |
5-Bromo-2-chloroisonicotinic acid | 886365-31-7 | C₆H₃BrClNO₂ | Contains bromine and chlorine atoms |
2-Bromo-5-fluoroisonicotinic acid | 885588-12-5 | C₆H₃BrFNO₂ | Contains bromine and fluorine atoms |
These structural relatives offer diverse reactivity patterns and applications in pharmaceutical research.
Structural Comparisons
The positional isomers of dibrominated pyridine carboxylic acids demonstrate how subtle structural changes can influence chemical properties and reactivity:
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2,5-Dibromoisonicotinic acid vs. 2,5-Dibromonicotinic acid: The position of the carboxylic acid group (4 vs. 3) affects the electronic distribution and consequently the reactivity and acidity.
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2,5-Dibromoisonicotinic acid vs. 2,6-Dibromoisonicotinic acid: The different positioning of the second bromine atom creates distinct electronic environments and steric effects, influencing reaction outcomes in substitution and coupling reactions.
Analytical Methods
Various analytical techniques can be employed to identify, characterize, and quantify 2,5-dibromoisonicotinic acid.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H NMR would typically show signals for the two aromatic protons on the pyridine ring. ¹³C NMR would reveal the carbon atoms of the pyridine ring and the carboxylic acid group.
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IR Spectroscopy: Characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹) and C-Br bonds would be present.
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Mass Spectrometry: The molecular ion peak would display a characteristic isotope pattern due to the presence of two bromine atoms.
Chromatographic Analysis
Gas chromatography and gas chromatography-mass spectrometry have been successfully employed to analyze mixtures containing dihalonicotinic acids, as demonstrated in studies of similar compounds. For GC analysis, derivatization of the carboxylic acid group to form the corresponding methyl ester is typically performed using diazomethane to enhance volatility.
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